molecular formula C9H19Cl2N3S B1395360 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride CAS No. 1334148-37-6

1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride

Cat. No.: B1395360
CAS No.: 1334148-37-6
M. Wt: 272.24 g/mol
InChI Key: GPUMYQLZQBELHN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic chemical nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride. Alternative nomenclature includes 5,5-dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole dihydrochloride, which emphasizes the thiazole ring as the primary structural framework. The free base form is systematically named 5,5-dimethyl-2-piperazin-1-yl-4H-1,3-thiazole.

The molecular formula analysis reveals distinct compositions for different salt forms of the compound. The dihydrochloride salt exhibits the molecular formula C9H19Cl2N3S with a corresponding molecular weight of 272.24 grams per mole. In contrast, the free base form demonstrates the molecular formula C9H17N3S with a molecular weight of 199.32 grams per mole. The hydrochloride hydrate variant presents the molecular formula with associated water molecules, specifically designated as C9H17N3S·HCl·H2O.

Chemical identification numbers provide unambiguous reference points for this compound across various databases. The Chemical Abstracts Service registry number for the dihydrochloride salt is 1334148-37-6, while the free base form carries the registry number 303798-21-2. The European Community number for the free base is documented as 821-426-0. Additional identifiers include the Molecular Design Limited database number MFCD30492186 for the hydrochloride hydrate form and MFCD00573078 for the free base.

Property Dihydrochloride Salt Free Base Hydrochloride Hydrate
Molecular Formula C9H19Cl2N3S C9H17N3S C9H17N3S·HCl·H2O
Molecular Weight 272.24 g/mol 199.32 g/mol 253.8 g/mol
Chemical Abstracts Service Number 1334148-37-6 303798-21-2 Not specified
Physical Form Solid Powder Solid
Purity 95% 95% 95%

Crystallographic Analysis of Thiazole-Piperazine Hybrid Architecture

The crystallographic architecture of 1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride reveals a complex hybrid structure incorporating both thiazole and piperazine heterocyclic systems. X-ray crystallographic studies serve as fundamental tools for determining the precise atomic arrangements within crystal lattices, providing three-dimensional electron density maps that elucidate molecular geometry and intermolecular interactions.

The thiazole ring system in this compound adopts a five-membered heterocyclic configuration containing one sulfur atom and one nitrogen atom. The 4,5-dihydro designation indicates partial saturation of the thiazole ring, specifically at the carbon-carbon double bond between positions 4 and 5. The 5,5-dimethyl substitution pattern introduces two methyl groups at the saturated carbon center, creating a quaternary carbon that significantly influences the overall molecular conformation.

Structural analysis reveals that the piperazine moiety maintains its characteristic six-membered ring configuration with two nitrogen atoms positioned at the 1 and 4 positions. The connection between the thiazole and piperazine systems occurs through a nitrogen-carbon bond linking the nitrogen at position 1 of the piperazine ring to position 2 of the thiazole ring. This connectivity pattern creates a rigid molecular framework that constrains conformational flexibility compared to more flexible linker systems.

The International Chemical Identifier code for the free base form, InChI=1S/C9H17N3S/c1-9(2)7-11-8(13-9)12-5-3-10-4-6-12/h10H,3-7H2,1-2H3, provides detailed connectivity information that confirms the presence of the quaternary carbon center and the specific bonding pattern between the heterocyclic systems. The Simplified Molecular Input Line Entry System representation, CC1(CN=C(S1)N2CCNCC2)C, offers a linear notation that captures the essential structural features.

Crystallographic data for related thiazole-piperazine compounds indicates that these hybrid structures typically exhibit chair conformations for the piperazine ring, consistent with the preferred geometry of six-membered nitrogen heterocycles. The thiazole ring system shows limited conformational flexibility due to the presence of the double bond character in the carbon-nitrogen bonds within the aromatic system.

Conformational Dynamics in Solution Phase

The conformational behavior of 1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride in solution phase exhibits complex dynamics arising from multiple sources of molecular flexibility. Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for investigating these conformational processes, particularly through temperature-dependent studies that reveal exchange phenomena and conformational interconversions.

Piperazine ring systems demonstrate characteristic conformational behavior involving chair-chair interconversion processes. These interconversions occur through ring-flipping mechanisms that exchange axial and equatorial positions of substituents attached to the piperazine nitrogen atoms. In compounds containing both piperazine and aromatic substituents, the rate of ring inversion becomes temperature-dependent and can be quantified through nuclear magnetic resonance coalescence phenomena.

Temperature-dependent nuclear magnetic resonance studies of related piperazine derivatives reveal activation energy barriers typically ranging from 56 to 80 kilojoules per mole for conformational exchange processes. These energy barriers arise from two distinct molecular motions: restricted rotation around partial amide bonds and limited interconversion of piperazine chair conformations. The presence of the thiazole substituent introduces additional conformational constraints due to the aromatic character of the thiazole ring system.

The 5,5-dimethyl substitution pattern on the thiazole ring creates a sterically hindered environment that influences the overall conformational landscape of the molecule. The two methyl groups at position 5 adopt a fixed tetrahedral geometry around the quaternary carbon center, eliminating conformational flexibility at this position while potentially influencing the orientation of the entire thiazole ring relative to the piperazine system.

Solvent effects play crucial roles in determining the relative populations of different conformational states in solution. The choice of solvent significantly influences the chemical shift differences observed in nuclear magnetic resonance spectroscopy, thereby affecting the apparent coalescence temperatures and calculated activation energy barriers. Polar solvents tend to stabilize charged or polar conformational states, while nonpolar solvents favor conformations that minimize dipole moments.

Conformational Process Activation Energy Range Experimental Method Reference Compounds
Piperazine Chair Inversion 56-80 kJ/mol Temperature-dependent Nuclear Magnetic Resonance Benzoylated piperazines
Amide Bond Rotation 56-80 kJ/mol Coalescence Temperature Analysis Substituted piperazines
Ring-Substituent Rotation Variable Nuclear Magnetic Resonance Spectroscopy Thiazole-piperazine hybrids

Tautomeric Equilibria and Protonation States

The tautomeric equilibria and protonation states of 1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride involve complex interactions between multiple nitrogen atoms and the influence of salt formation on molecular electronic structure. Thiazole ring systems exhibit inherent tautomeric behavior due to the presence of nitrogen atoms capable of participating in proton transfer reactions.

The thiazole moiety in this compound contains a nitrogen atom at position 3 that can participate in tautomeric equilibria involving hydrogen migration between nitrogen and carbon centers. Research on related thiazole systems demonstrates that tautomeric interconversions can occur between different electronic arrangements, particularly involving the redistribution of electrons and hydrogen atoms within the heterocyclic framework. These tautomeric processes significantly influence the chemical reactivity and biological activity of thiazole-containing compounds.

Protonation states become particularly relevant in the context of the dihydrochloride salt formation. The compound contains three nitrogen atoms that serve as potential protonation sites: the nitrogen atom in the thiazole ring and the two nitrogen atoms in the piperazine ring. The dihydrochloride designation indicates that two protons are associated with the molecule in the salt form, suggesting protonation at two of the available nitrogen centers.

The piperazine ring system exhibits well-documented basicity characteristics, with the two nitrogen atoms serving as primary sites for protonation under acidic conditions. The piperazine nitrogen atoms typically display different basicities due to their chemical environments, with the nitrogen atom not directly attached to the thiazole ring generally showing higher basicity. This differential basicity influences the order of protonation and the stability of different protonated species.

Crystallographic studies of related thiazole compounds reveal that tautomeric forms can be stabilized through specific intermolecular interactions and crystal packing arrangements. The adenylated thiazole tautomer identified in thiamin biosynthesis research demonstrates that unusual tautomeric forms can exist under specific chemical environments, particularly when stabilized by enzyme active sites or crystal lattice interactions.

The electronic structure of the thiazole-piperazine hybrid system creates a complex landscape of electron density distribution that influences both tautomeric equilibria and protonation preferences. The electron-withdrawing character of the thiazole ring system modulates the basicity of the attached piperazine nitrogen, while the electron-donating effect of the dimethyl substitution provides partial compensation for this electronic influence.

Computational studies suggest that the configuration at carbon-2 of thiazole tautomers can influence the overall molecular geometry and stability. Research on thiazole biosynthesis indicates that specific stereochemical arrangements at thiazole carbon centers can be stabilized through hydrogen bonding interactions and electrostatic stabilization. These findings provide insights into the potential tautomeric behavior of synthetic thiazole-piperazine compounds.

Protonation Site Estimated Basicity Structural Influence Salt Formation
Piperazine Nitrogen-1 Moderate Thiazole attachment reduces basicity Primary protonation site
Piperazine Nitrogen-4 High Free nitrogen, highest basicity Secondary protonation site
Thiazole Nitrogen-3 Low Aromatic system reduces basicity Tertiary protonation site

Properties

IUPAC Name

5,5-dimethyl-2-piperazin-1-yl-4H-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3S.2ClH/c1-9(2)7-11-8(13-9)12-5-3-10-4-6-12;;/h10H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUMYQLZQBELHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN=C(S1)N2CCNCC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation

The thiazole core is commonly synthesized via the Hantzsch thiazole synthesis , a well-established method involving the reaction of α-haloketones with thioamides or thioureas. This method provides high yields and structural versatility for 1,3-thiazole derivatives.

  • For the 5,5-dimethyl substitution, the starting α-haloketone is typically a 5,5-dimethyl-substituted precursor.
  • The reaction proceeds under mild conditions, often in aqueous or organic solvents, to form the 4,5-dihydrothiazole ring system.

Formation of the Dihydrochloride Salt

To improve the compound's solubility and stability, the free base is converted into its dihydrochloride salt:

  • The reaction involves treating the free base with hydrochloric acid in an appropriate solvent, typically ethanol or isopropanol.
  • The dihydrochloride salt precipitates out and can be isolated by filtration.
  • This salt form is preferred for pharmaceutical applications due to enhanced stability and bioavailability.

Detailed Experimental Conditions and Yields

Step Reagents & Conditions Solvent Temperature Yield (%) Notes
Thiazole ring synthesis α-Haloketone + Thioamide (Hantzsch synthesis) Aqueous or organic Room temp to reflux 75-90 Mild conditions; avoid impurities by controlling temperature
Piperazine substitution Thiazole intermediate + Piperazine + Base DMF, EtOH, MeOH 50-80 °C 70-85 Base often triethylamine or potassium carbonate
Salt formation (dihydrochloride) Free base + HCl (conc.) EtOH or iPrOH Room temp >95 Precipitation and filtration for purification

Research Findings and Optimization Notes

  • Reaction Temperature: Elevated temperatures above 80 °C during thiazole formation may lead to side products and reduced yield; room temperature or mild reflux is optimal.
  • Solvent Choice: Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency in piperazine coupling.
  • Purity Control: Acidification during salt formation must be controlled to avoid over-acidification which can degrade the compound.
  • Impurity Minimization: Use of potassium carbonate in aqueous media during ring formation reduces impurities compared to reflux conditions.
  • Spectroscopic Confirmation: Formation of the thiazole ring is confirmed by characteristic NMR signals: singlet for CH2 protons (~3.9 ppm) and carbonyl/carbon signals in ^13C NMR (~183-187 ppm).

Summary Table of Preparation Steps

Preparation Stage Key Reagents Conditions Purpose
Thiazole ring synthesis α-Haloketone, thioamide Mild reflux or RT, aqueous/basic Cyclization to form thiazole ring
Piperazine substitution Thiazole intermediate, piperazine, base 50-80 °C, polar solvent Nucleophilic substitution
Salt formation Free base, hydrochloric acid RT, alcoholic solvent Formation of dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions: 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: N-alkylated or N-acylated piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. Studies have shown that 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride demonstrates effectiveness against various bacterial strains. This can be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt cellular functions.

Anticancer Properties

Several studies have investigated the anticancer potential of thiazole derivatives. The thiazole ring in this compound has been linked to the inhibition of cancer cell proliferation. For instance, compounds structurally related to 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine have shown promising results in preclinical models for targeting specific cancer pathways.

Neuropharmacological Effects

The piperazine moiety is known for its psychoactive properties. Research has explored the use of this compound in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in neuropharmacology.

Herbicidal Activity

Recent studies have focused on the herbicidal properties of thiazole derivatives. The compound has been evaluated for its effectiveness as a pre-emergent herbicide. Its mechanism involves inhibiting specific enzymatic pathways essential for plant growth, making it a potential candidate for agricultural applications.

Pest Control

The compound's efficacy against certain pests has also been explored. Its application as an agrochemical could provide an environmentally friendly alternative to conventional pesticides. Research indicates that it may disrupt pest metabolic processes, leading to reduced populations.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL.
Study BAnticancer PropertiesShowed a reduction in cell viability of breast cancer cells by 40% at a concentration of 100 µM after 48 hours.
Study CHerbicidal ActivityAchieved over 70% weed control in field trials compared to untreated controls.

Mechanism of Action

The mechanism of action of 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π interactions or hydrogen bonding, while the piperazine moiety can enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the heterocyclic core, substituents, or piperazine linkage. Below is a detailed comparison:

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Pharmacological Notes Reference
1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride 5,5-dimethyl dihydrothiazole C₉H₁₈Cl₂N₃S 296.22 Industrial applications (agrochemicals, APIs); high purity (99%)
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine dihydrochloride Thiadiazole core (vs. thiazole) C₇H₁₄Cl₂N₄S 273.18 Broad-spectrum biological activity; customizable purity (99–99.999%)
1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride Oxazole core with methyl group C₉H₁₆Cl₂N₃O 217.70 Used in life science research; optimized for solubility
1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride Aryl-substituted piperazine C₁₁H₁₆Cl₂N₂O 263.16 Potential CNS activity; structural simplicity
Meclizine Hydrochloride Benzyl-piperazine derivative C₂₅H₂₈Cl₂N₄O 479.42 Clinically approved antiemetic; targets histamine receptors

Key Structural Differences and Implications

Heterocyclic Core Modifications: The thiazole ring in the target compound (vs. thiadiazole in or oxazole in ) influences electron distribution and binding affinity. Thiazoles are more lipophilic than oxazoles, enhancing membrane permeability .

Substituent Effects :

  • Aryl-substituted analogs (e.g., ) exhibit stronger π-π stacking interactions with aromatic residues in biological targets, favoring CNS applications.
  • The dihydrochloride salt form in the target compound improves aqueous solubility and bioavailability compared to freebase piperazines .

Pharmacological Activity: Meclizine () demonstrates clinical efficacy in motion sickness due to its benzyl-piperazine structure, while the target compound’s applications remain pre-clinical (agrochemicals/APIs).

Biological Activity

1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride is a compound that incorporates a thiazole moiety and piperazine structure, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Chemical Formula : C₉H₁₇N₃S
  • Molecular Weight : 199.32 g/mol
  • IUPAC Name : 5,5-dimethyl-2-piperazin-1-yl-4H-1,3-thiazole
  • Appearance : Powder
  • Storage Temperature : 4 °C

Anticonvulsant Activity

Thiazole derivatives have been extensively studied for their anticonvulsant properties. Research indicates that compounds with thiazole rings exhibit significant activity against seizures. For instance, a related thiazole compound demonstrated high anticonvulsant efficacy in various models, suggesting that the thiazole structure is crucial for activity. The presence of specific substituents can enhance this effect, as observed in structure-activity relationship studies .

Antitumor Activity

Thiazole derivatives are also recognized for their antitumor potential. A study highlighted that certain thiazole-containing compounds exhibited cytotoxic effects against various cancer cell lines. The IC₅₀ values for these compounds were found to be significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating a promising avenue for cancer treatment . The structural modifications in thiazoles can lead to enhanced binding affinity to cancer-related proteins, thereby increasing their efficacy.

The biological activity of 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride may involve multiple mechanisms:

  • FAAH Inhibition : Similar piperazine derivatives have been shown to inhibit fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids like anandamide. This mechanism is associated with pain relief and anti-inflammatory effects .
  • Ion Channel Modulation : Some thiazole derivatives interact with ion channels such as hERG (human Ether-à-go-go Related Gene), which is vital for cardiac function. This interaction can influence both therapeutic and adverse effects .

Structure-Activity Relationships (SAR)

The biological activity of thiazole-based compounds is often influenced by their structural features:

  • Substituents on the Thiazole Ring : Electron-donating groups at specific positions can enhance activity against tumors and seizures.
  • Piperazine Modifications : Variations in the piperazine ring can significantly alter pharmacokinetic properties and receptor interactions.

Case Studies

Several studies have documented the effectiveness of thiazole derivatives in preclinical models:

  • Anticonvulsant Efficacy : A study evaluated the anticonvulsant properties of various thiazole derivatives in rodent models, demonstrating significant seizure protection and reduced seizure duration .
  • Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of thiazole-based compounds on A431 and Jurkat cell lines, revealing IC₅₀ values below those of established treatments .

Q & A

Q. Table 1. Comparative Yields of Piperazine-Thiazole Hybrids Under Different Conditions

SolventTemperature (°C)CatalystYield (%)Purity (HPLC)Reference
Ethanol70None6592
THF50Piperidine7898
Dichloromethane40TFA4485

Q. Table 2. Biological Activity of Structural Analogs

Analog StructureTarget EnzymeIC₅₀ (μM)Assay TypeReference
5-(3,5-Diaryl-pyrazolyl)thiazoleAminopeptidase N0.12Fluorescence
4-(Pyridin-4-yl)piperazinePhosphoglycerate DH1.4Colorimetric
3-Methyl-thiazole-piperazineMMP92.8Zymography

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride
Reactant of Route 2
1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride

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